![molecular formula C11H10FNO2 B1478572 (2-(3-Fluorophenyl)-5-methyloxazol-4-yl)methanol CAS No. 2092818-21-6](/img/structure/B1478572.png)
(2-(3-Fluorophenyl)-5-methyloxazol-4-yl)methanol
Overview
Description
The compound “(2-(3-Fluorophenyl)-5-methyloxazol-4-yl)methanol” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions, where a linear precursor molecule is transformed into a cyclic molecule . Additionally, the introduction of the fluorophenyl group can be achieved through various methods, including electrophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, the oxazole ring might undergo reactions such as nucleophilic substitution or addition, depending on the other molecules present .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined using standard laboratory techniques .
Scientific Research Applications
Catalyst-Free Synthesis
An efficient approach for the regioselective synthesis of heterocyclic compounds using (2-(3-Fluorophenyl)-5-methyloxazol-4-yl)methanol as a strategic intermediate has been developed. This method involves a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, emphasizing the compound's role in facilitating organic synthesis without the need for external catalysts or solvents. Theoretical studies using density functional theory (DFT) calculations support the process, showing the formation of an intimate ion pair as a key step in the synthesis pathway (Moreno-Fuquen et al., 2019).
Crystallographic and DFT Studies
The compound has been utilized in the synthesis of boric acid ester intermediates with benzene rings, leading to the structural elucidation of these intermediates through crystallographic and conformational analyses. DFT calculations complement these findings, providing insights into the physicochemical properties and molecular structures, which are in agreement with X-ray diffraction values. Such studies are crucial for understanding the molecular geometry and electronic properties of fluorophenyl-containing compounds (Huang et al., 2021).
Structural Characterization and Isostructural Analysis
Research has been conducted on synthesizing isostructural compounds with (2-(3-Fluorophenyl)-5-methyloxazol-4-yl)methanol, highlighting its application in obtaining new materials with specific crystallographic properties. These studies are fundamental for materials science, offering a pathway to design compounds with desired physical and chemical characteristics for various applications, including pharmaceuticals and optoelectronics (Kariuki et al., 2021).
α-Glycosidase Inhibition Activity
A study on the crystal structures of related compounds demonstrated mild α-glycosidase inhibition activity, indicating potential therapeutic applications of (2-(3-Fluorophenyl)-5-methyloxazol-4-yl)methanol derivatives. Such findings are significant for the development of new inhibitors that could be used in the treatment of diseases like diabetes (Gonzaga et al., 2016).
Antitumor Activity
The compound has shown distinct inhibition on the proliferation of various cancer cell lines, suggesting its potential as a precursor for synthesizing new antitumor agents. This opens avenues for further research into developing novel cancer therapies based on the structural framework of (2-(3-Fluorophenyl)-5-methyloxazol-4-yl)methanol and its derivatives (Tang & Fu, 2018).
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to participate in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially be a part of this compound’s mode of action.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7-10(6-14)13-11(15-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFDWMTWEDHAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-Fluorophenyl)-5-methyloxazol-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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